N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide is a novel derivative of 2,3-dihydro-1,4-benzodioxin, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, particularly in the context of diabetes and neurodegenerative diseases.
Synthesis of the Compound
The synthesis of the target compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine . The process typically includes:
- Formation of Sulfonamide Derivatives : The initial reaction involves treating 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to produce sulfonamide intermediates.
- Substitution Reactions : These intermediates are then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base to yield the desired benzamide derivatives .
The biological activity of This compound has been assessed primarily through its inhibitory effects on specific enzymes relevant to metabolic disorders:
- α-glucosidase Inhibition : This compound has shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were reported at approximately 81.12 μM , indicating potential as an anti-diabetic agent .
- Acetylcholinesterase Inhibition : The compound's structural analogs have also been evaluated for their effects on acetylcholinesterase, which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .
Anti-Diabetic Potential
A study synthesized various derivatives from the parent compound and evaluated their anti-diabetic properties through enzyme inhibition assays. The results indicated that while most compounds exhibited weak to moderate inhibitory activities against α-glucosidase, some showed promising potential for further development as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .
Neuroprotective Effects
Another area of research focused on the neuroprotective potential of similar benzodioxin derivatives. Compounds derived from this scaffold demonstrated significant inhibition of lipid peroxidation processes in vitro, suggesting protective effects against oxidative stress-related neurodegeneration .
Data Summary
Compound Name | IC50 (μM) | Target Enzyme | Activity Level |
---|---|---|---|
Compound A | 81.12 | α-glucosidase | Moderate |
Compound B | 86.31 | α-glucosidase | Weak |
Compound C | <37.38 | Acetylcholinesterase | Significant |
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-2-27(31)29-20-22-10-12-23(13-11-22)28(32)30(16-6-9-21-7-4-3-5-8-21)24-14-15-25-26(19-24)34-18-17-33-25/h2-15,19H,1,16-18,20H2,(H,29,31)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRVPIFSFPHOZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(C/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.